N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(4-Ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:
- A benzyl substituent at the 1-position of the dihydropyridine ring, bearing a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c1-2-30-18-10-8-17(9-11-18)26-20(28)19-7-4-12-27(21(19)29)14-15-5-3-6-16(13-15)22(23,24)25/h3-13H,2,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEKRVXTGPXVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 3-(trifluoromethyl)benzyl bromide under basic conditions to introduce the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The ethoxyphenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Lipophilicity Balance : The target compound’s 4-ethoxyphenyl and 3-CF₃ benzyl groups may strike a balance between solubility (from ethoxy) and lipophilicity (from CF₃), critical for oral bioavailability .
- Kinase Inhibition Potential: Analogs like BMS-777607 demonstrate that dihydropyridine carboxamides can achieve high kinase selectivity. The target’s CF₃ group may enhance binding to hydrophobic kinase pockets, analogous to fluorine in BMS-777607 .
- Metabolic Stability : The CF₃ group’s resistance to oxidative metabolism could extend the target compound’s half-life compared to analogs with thioethers (e.g., AZ331) .
Biological Activity
N-(4-ethoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits multiple biological activities, primarily attributed to its structural features, including the trifluoromethyl group, which enhances metabolic stability and lipophilicity. This property facilitates better membrane permeability and increased interaction with biological targets.
In Vitro Studies
- Kinase Inhibition : Research has identified similar compounds in the dihydropyridine class as potent inhibitors of Met kinase. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, indicating potential anti-cancer properties .
- Cholinesterase Inhibition : Studies on structurally related compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating efficacy in potentially treating neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenases (LOX), showing promise as anti-inflammatory agents. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity through increased binding affinity to enzyme active sites .
Cytotoxicity
In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T have been conducted. The results indicate that certain derivatives exhibit significant cytotoxic effects, suggesting potential for development as anti-cancer therapies .
Data Table: Biological Activity Summary
Case Study 1: Anti-Cancer Efficacy
A study conducted on a related compound demonstrated significant anti-cancer activity in a xenograft model for gastric carcinoma. The compound's ability to inhibit Met kinase was linked to its structural characteristics, particularly the presence of the trifluoromethyl group which enhances binding interactions with the target enzyme .
Case Study 2: Neuroprotective Potential
Another investigation into similar dihydropyridine derivatives revealed their potential as neuroprotective agents through cholinesterase inhibition. These findings suggest that modifications to the phenyl groups can lead to enhanced biological activity against neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
